

Technical Guide: H-D-Lys(Z)-OMe HCl for Advanced Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-D-Lys(Z)-OMe HCl**

Cat. No.: **B613097**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **H-D-Lys(Z)-OMe HCl**, a critical building block in peptide synthesis and various drug development endeavors. This document outlines its physicochemical properties, provides detailed experimental protocols for its synthesis and analysis, and illustrates its application in a standard experimental workflow.

Core Compound Data

H-D-Lys(Z)-OMe HCl, or $\text{N}^{\varepsilon}\text{-benzyloxycarbonyl-D-lysine methyl ester hydrochloride}$, is a derivative of the D-isomeric form of the amino acid lysine. The presence of the benzyloxycarbonyl (Z) protecting group on the side-chain amine and the methyl ester on the carboxyl group makes it a valuable reagent for the controlled, stepwise synthesis of peptides.

Physicochemical Properties

Quantitative data for **H-D-Lys(Z)-OMe HCl** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Weight	330.81 g/mol	
Molecular Formula	C ₁₅ H ₂₃ CIN ₂ O ₄	
CAS Number	1158-35-6	
Appearance	White to off-white powder	
Purity (by HPLC)	≥98%	[1]
Solubility	Soluble in DMSO	

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of **H-D-Lys(Z)-OMe HCl**.

Synthesis of H-D-Lys(Z)-OMe HCl

This protocol describes a general and efficient method for the esterification of an N-protected amino acid, adapted for the synthesis of **H-D-Lys(Z)-OMe HCl** from Nε-Z-D-lysine.[\[2\]](#)

Materials:

- Nε-Z-D-lysine
- Methanol (anhydrous)
- Trimethylchlorosilane (TMSCl)
- Diethyl ether

Procedure:

- Suspend Nε-Z-D-lysine (1 equivalent) in a round-bottom flask containing anhydrous methanol (e.g., 5-10 mL per gram of amino acid).
- Cool the suspension in an ice bath.

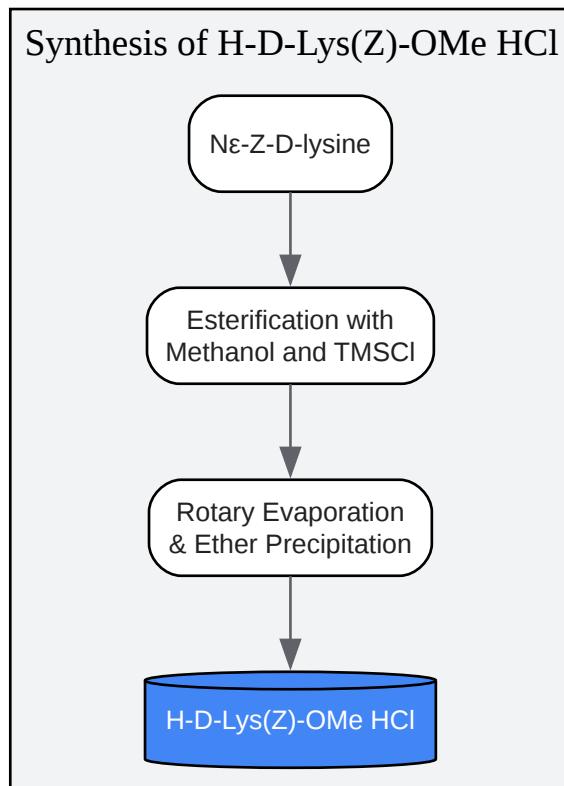
- Slowly add trimethylchlorosilane (2-3 equivalents) to the stirred suspension. The addition should be done dropwise to control the exothermic reaction.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a crude product.
- Triturate the crude product with diethyl ether to precipitate the hydrochloride salt.
- Filter the solid product, wash with diethyl ether, and dry under vacuum to yield **H-D-Lys(Z)-OMe HCl**.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of **H-D-Lys(Z)-OMe HCl**.

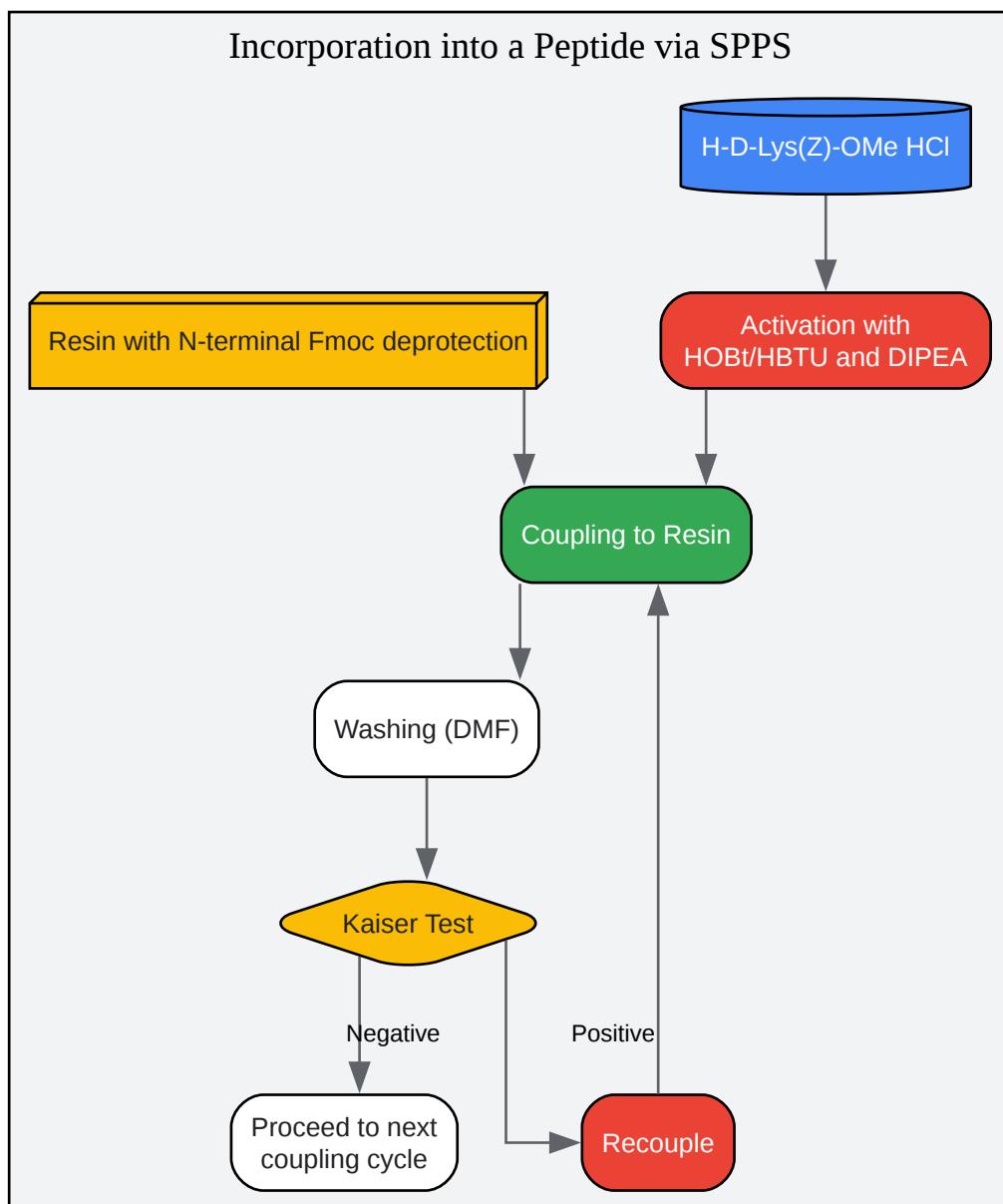
Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μ m particle size) is typically suitable.[3]
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
 - Solvent A: 0.1% TFA in water
 - Solvent B: 0.1% TFA in acetonitrile
- Gradient: A typical gradient might be 5% to 95% Solvent B over 20 minutes.


- Flow Rate: 1.0 mL/min
- Detection: UV at 220 nm and 254 nm.
- Injection Volume: 10 μ L

Procedure:

- Prepare a stock solution of **H-D-Lys(Z)-OMe HCl** in a suitable solvent (e.g., a small amount of DMSO diluted with the mobile phase).
- Filter the sample solution through a 0.45 μ m syringe filter before injection.
- Inject the sample onto the HPLC system and run the gradient program.
- Analyze the resulting chromatogram to determine the retention time and calculate the purity based on the peak area.


Logical and Experimental Workflows

The primary application of **H-D-Lys(Z)-OMe HCl** is in peptide synthesis. The following diagrams illustrate a typical workflow for its synthesis and subsequent use in Solid-Phase Peptide Synthesis (SPPS).

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **H-D-Lys(Z)-OMe HCl**.

[Click to download full resolution via product page](#)

Caption: Workflow for using **H-D-Lys(Z)-OMe HCl** in SPPS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Technical Guide: H-D-Lys(Z)-OMe HCl for Advanced Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613097#h-d-lys-z-ome-hcl-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com